(S)-1-(p-Tolyl)propan-1-amine hydrochloride
Overview
Description
(S)-1-(p-Tolyl)propan-1-amine hydrochloride is a chiral amine compound that is commonly used in organic synthesis and pharmaceutical research. It is the hydrochloride salt form of (S)-1-(p-Tolyl)propan-1-amine, which is characterized by the presence of a tolyl group attached to a propan-1-amine backbone. The compound is known for its enantiomeric purity and is often utilized in the synthesis of various chiral molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(p-Tolyl)propan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (S)-1-(p-Tolyl)propan-1-amine from commercially available starting materials.
Chiral Resolution: The enantiomeric purity is achieved through chiral resolution techniques, which may involve the use of chiral catalysts or chiral auxiliaries.
Hydrochloride Formation: The free base (S)-1-(p-Tolyl)propan-1-amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chiral resolution processes and the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the enantiomeric excess and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(p-Tolyl)propan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the aromatic ring or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include imines, amides, secondary amines, and substituted aromatic compounds.
Scientific Research Applications
(S)-1-(p-Tolyl)propan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various chiral molecules and as a chiral ligand in asymmetric catalysis.
Biology: The compound is studied for its potential biological activity and its role in the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is utilized in the production of fine chemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(p-Tolyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, leading to various biochemical effects. The pathways involved may include enzyme inhibition, receptor activation, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(p-Tolyl)propan-1-amine hydrochloride
- (S)-1-Phenylpropan-1-amine hydrochloride
- (S)-1-(p-Methoxyphenyl)propan-1-amine hydrochloride
Uniqueness
(S)-1-(p-Tolyl)propan-1-amine hydrochloride is unique due to its specific chiral configuration and the presence of the tolyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, selectivity, and biological activity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
(1S)-1-(4-methylphenyl)propan-1-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-3-10(11)9-6-4-8(2)5-7-9;/h4-7,10H,3,11H2,1-2H3;1H/t10-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTMBXZLOUIZLE-PPHPATTJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC=C(C=C1)C)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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